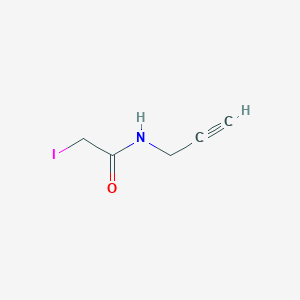

2-iodo-N-(prop-2-yn-1-yl)acetamide

Description

BenchChem offers high-quality 2-iodo-N-(prop-2-yn-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-iodo-N-(prop-2-yn-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-prop-2-ynylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMMHDBFJDWUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Alkyne-Functionalized Iodoacetamide Probe: A Technical Guide to 2-iodo-N-(prop-2-yn-1-yl)acetamide for Covalent Proteomics and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-iodo-N-(prop-2-yn-1-yl)acetamide, a bifunctional chemical probe that has become an indispensable tool in chemical biology, proteomics, and covalent drug discovery. We will delve into its fundamental properties, synthesis, and the mechanistic basis of its reactivity towards cysteine residues. A significant portion of this guide is dedicated to providing field-proven insights and detailed protocols for its application in cutting-edge research, including chemoproteomic profiling of reactive cysteines and the identification of novel covalent inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile probe in their experimental workflows.

Introduction: The Rise of Covalent Probes in Biological Research

The study of protein function and regulation is central to understanding cellular processes in both health and disease. While non-covalent interactions are fundamental to many biological events, the formation of stable, covalent bonds between small molecules and proteins offers a unique and powerful approach for target identification, validation, and the development of novel therapeutics. 2-iodo-N-(prop-2-yn-1-yl)acetamide has emerged as a key player in this field, bridging the gap between traditional protein chemistry and modern "omics" technologies. Its structure incorporates a reactive iodoacetamide warhead for covalent modification of nucleophilic amino acid residues, and a terminal alkyne handle for subsequent bioorthogonal ligation, enabling a wide array of downstream applications.

Core Properties of 2-iodo-N-(prop-2-yn-1-yl)acetamide

A thorough understanding of the physicochemical properties of this probe is essential for its effective use.

| Property | Value | Source(s) |

| CAS Number | 1010386-64-7 | [1][2] |

| Molecular Formula | C5H6INO | |

| Molecular Weight | 223.01 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Storage Conditions | Store at 2-8°C, protected from light and moisture. |

Note: Proper storage is crucial as iodoacetamide derivatives can be sensitive to light and hydrolysis over time.

Synthesis of 2-iodo-N-(prop-2-yn-1-yl)acetamide

While commercially available, understanding the synthesis of this probe provides valuable insights into its chemistry. A common and efficient method involves a two-step process:

Step 1: Synthesis of 2-chloro-N-(prop-2-yn-1-yl)acetamide

The precursor, 2-chloro-N-(prop-2-yn-1-yl)acetamide, is synthesized by the acylation of propargylamine with chloroacetyl chloride. This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.

Step 2: Finkelstein Reaction to Yield 2-iodo-N-(prop-2-yn-1-yl)acetamide

The chloro-derivative is then converted to the final iodo-compound via a Finkelstein reaction.[3] This classic nucleophilic substitution involves treating the chloroacetamide with an excess of sodium iodide in a solvent like acetone. The insolubility of the resulting sodium chloride in acetone drives the reaction to completion, yielding the desired 2-iodo-N-(prop-2-yn-1-yl)acetamide.[3][4]

Caption: Synthesis workflow for 2-iodo-N-(prop-2-yn-1-yl)acetamide.

Mechanism of Action: Covalent Modification of Cysteine

The utility of 2-iodo-N-(prop-2-yn-1-yl)acetamide as a research tool is predicated on its ability to form a stable covalent bond with nucleophilic amino acid residues, primarily cysteine.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom of the iodoacetamide. This results in the displacement of the iodide leaving group and the formation of a stable thioether linkage.

Caption: SN2 mechanism of cysteine alkylation by 2-iodo-N-(prop-2-yn-1-yl)acetamide.

Specificity and Off-Target Reactivity

While highly reactive towards cysteine, iodoacetamide-based probes can also react with other nucleophilic residues under certain conditions. Understanding these potential off-target reactions is critical for interpreting experimental results.

| Amino Acid | Nucleophilic Group | Reactivity | Conditions Favoring Reaction |

| Cysteine | Thiolate (-S⁻) | High | pH > pKa of thiol (~8.5) |

| Methionine | Thioether (-S-CH₃) | Moderate | Can be significant, especially with excess reagent.[5] |

| Histidine | Imidazole | Moderate | pH > pKa of imidazole (~6.0) |

| Lysine | ε-Amino (-NH₂) | Low | pH > pKa of ε-amino group (~10.5) |

| N-terminus | α-Amino (-NH₂) | Moderate | pH > pKa of α-amino group (~8.0) |

To enhance specificity for cysteine residues, it is crucial to:

-

Control the pH: Performing the labeling reaction at a pH between 7.0 and 8.0 favors the deprotonation of the more acidic cysteine thiols over the more basic amino groups of lysine.

-

Use the minimal effective concentration: Titrating the concentration of the probe can minimize reactions with less nucleophilic sites.

-

Limit reaction time: Shorter incubation times reduce the likelihood of off-target modifications.

Applications in Chemoproteomics: Profiling the "Reactive" Cysteome

Chemoproteomics aims to study protein function and drug-target interactions in a complex biological system using chemical probes. 2-iodo-N-(prop-2-yn-1-yl)acetamide is a workhorse reagent in this field, particularly for activity-based protein profiling (ABPP) of cysteine-reactive proteins.

The general workflow for a competitive ABPP experiment is as follows:

Caption: General workflow for competitive ABPP using 2-iodo-N-(prop-2-yn-1-yl)acetamide.

Experimental Protocol: Competitive Cysteine Reactivity Profiling

This protocol outlines a general procedure for identifying the protein targets of a cysteine-reactive covalent ligand in a cell lysate.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Covalent inhibitor of interest (or DMSO as a vehicle control)

-

2-iodo-N-(prop-2-yn-1-yl)acetamide (stock solution in DMSO)

-

Click chemistry reagents: Azide-biotin, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

-

Streptavidin beads

-

Mass spectrometry-grade trypsin

-

Buffers for protein digestion, desalting, and LC-MS/MS analysis.

Procedure:

-

Cell Lysis: Harvest and lyse cells to obtain a protein lysate. Determine the protein concentration.

-

Competitive Inhibition: Aliquot the lysate and treat with either the covalent inhibitor at a desired concentration or DMSO for a specified time (e.g., 30-60 minutes at room temperature).

-

Probe Labeling: Add 2-iodo-N-(prop-2-yn-1-yl)acetamide to each sample to a final concentration of 10-100 µM. Incubate for 30-60 minutes at room temperature in the dark.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding azide-biotin, copper(II) sulfate, and a reducing agent to each sample. Incubate for 1 hour at room temperature.

-

Protein Precipitation and Digestion: Precipitate the proteins (e.g., with acetone or methanol) to remove excess reagents. Resuspend the protein pellet, reduce disulfide bonds, alkylate with a non-alkyne iodoacetamide, and digest with trypsin overnight.

-

Enrichment of Labeled Peptides: Incubate the digested peptides with streptavidin beads to enrich for the biotinylated peptides (those that were labeled with the probe).

-

Mass Spectrometry: Elute the enriched peptides from the beads and analyze by LC-MS/MS.

-

Data Analysis: Identify and quantify the labeled peptides. A decrease in the abundance of a specific peptide in the inhibitor-treated sample compared to the DMSO control indicates that the inhibitor has covalently modified that cysteine residue, thus identifying it as a potential target.

Application in Covalent Drug Discovery

The principles of competitive ABPP are directly applicable to the discovery and characterization of covalent drugs. By screening libraries of electrophilic compounds, researchers can identify novel "hits" that covalently modify a target of interest. Furthermore, the use of 2-iodo-N-(prop-2-yn-1-yl)acetamide allows for the determination of the specific cysteine residue that is being targeted by a covalent inhibitor, which is invaluable information for structure-activity relationship (SAR) studies and lead optimization.

Conclusion

2-iodo-N-(prop-2-yn-1-yl)acetamide is a powerful and versatile tool that has significantly advanced our ability to study protein function and to discover novel covalent therapeutics. Its bifunctional nature, combining a cysteine-reactive warhead with a bioorthogonal handle, allows for the covalent labeling and subsequent identification of protein targets in complex biological systems. By understanding its chemical properties, mechanism of action, and potential for off-target reactivity, researchers can design and execute robust experiments that yield high-quality, interpretable data. As the field of covalent drug discovery continues to expand, the importance and utility of this indispensable chemical probe are set to grow even further.

References

-

Wikipedia. Finkelstein reaction. [Link]

-

Sathee Jee. Finkelstein Reaction. [Link]

-

Seo, J., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 15(7), 2266-2275. [Link]

-

Hulme, S. E., et al. (2020). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 19(11), 4463-4472. [Link]

-

Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2685-2693. [Link]

-

Lin, D., et al. (2015). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Cell Chemical Biology, 22(12), 1630-1642. [Link]

-

G-Biosciences. OneQuant™ Iodoacetamide. [Link]

-

Reagentia. 2-Iodo-n-(prop-2-yn-1-yl)acetamide (1 x 250 mg). [Link]

Sources

- 1. 2-Chloro-N-(prop-2-yn-1-yl)acetamide [myskinrecipes.com]

- 2. 2-iodo-N-(prop-2-yn-1-yl)acetamide | 1010386-64-7 [chemicalbook.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 5. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Structure & Reactivity of 2-iodo-N-(prop-2-yn-1-yl)acetamide: A Technical Guide to Cysteine Profiling

Topic: Chemical Structure and Reactivity of 2-iodo-N-(prop-2-yn-1-yl)acetamide Format: Technical Guide / Whitepaper Audience: Researchers, Chemical Biologists, and Drug Discovery Professionals

Executive Summary

2-iodo-N-(prop-2-yn-1-yl)acetamide (commonly referred to as IA-alkyne or IAA ) represents a cornerstone reagent in the field of chemical proteomics. As a bifunctional probe, it couples a highly reactive electrophile (iodoacetamide) with a bioorthogonal handle (terminal alkyne). Its primary utility lies in Activity-Based Protein Profiling (ABPP) , where it serves as a global surveillance tool for mapping cysteine reactivity across complex proteomes. This guide dissects the molecular architecture, synthesis, reaction mechanisms, and experimental protocols required to deploy IA-alkyne effectively in drug discovery and target identification.

Chemical Architecture & Properties

The molecule is designed with a strict "Warhead-Linker-Handle" logic, optimized for steric minimalism to prevent disruption of native protein interactions.

| Property | Specification |

| IUPAC Name | 2-iodo-N-(prop-2-yn-1-yl)acetamide |

| Common Name | IA-alkyne, Iodoacetamide-alkyne |

| CAS Number | 1010386-64-7 |

| Molecular Formula | C₅H₆INO |

| Molecular Weight | 223.01 g/mol |

| Solubility | DMSO, DMF, Acetonitrile (Low solubility in water) |

| Storage | -20°C, desiccated, protected from light (Iodide is photosensitive) |

Structural Analysis

-

The Warhead (Alpha-Iodoacetamide): The carbon-iodine bond is weak and highly polarizable, making the alpha-carbon an exceptional electrophile. It is significantly more reactive than its chloro- or bromo-analogs due to iodine’s status as a superior leaving group.

-

The Backbone (Acetamide): Provides a rigid, short spacer that mimics a peptide bond, allowing the probe to nestle into protein active sites without excessive steric clash.

-

The Handle (Propargyl Group): A terminal alkyne that is chemically inert under physiological conditions but reacts specifically with azides in the presence of Cu(I) catalysts (Click Chemistry).

Synthesis Strategy

While commercially available, in-house synthesis is often required for isotopic labeling (e.g., ¹³C or deuterium for quantitative mass spec). The most robust route utilizes a Finkelstein exchange , converting the stable chloro-precursor to the reactive iodo-probe immediately prior to use or purification.

Recommended Synthetic Route (Two-Step)

-

Acylation: Reaction of propargylamine with chloroacetyl chloride.

-

Halogen Exchange: Conversion of the chloride to iodide using Sodium Iodide (NaI).

Figure 1: Synthetic pathway via Finkelstein exchange. The precipitation of NaCl in acetone drives the equilibrium toward the iodide product.

Reactivity Profile & Mechanism[2]

Primary Mechanism: Cysteine Alkylation

The core reactivity of IA-alkyne is governed by an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

-

Nucleophilic Attack: The thiolate anion (S⁻) of a cysteine residue attacks the alpha-carbon of the acetamide.

-

Transition State: A pentacoordinate carbon center forms transiently.

-

Leaving Group Departure: The iodide ion (I⁻) is displaced.

Selectivity Note: At neutral pH (7.0–7.5), IA-alkyne is highly selective for cysteine. However, at elevated pH (>8.5), the deprotonation of Lysine amines (pKₐ ~10.5) and Histidine imidazoles (pKₐ ~6.0) can lead to off-target alkylation.[3][4]

Secondary Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the proteome is labeled, the alkyne handle is utilized for enrichment or visualization.

-

Reagents: Azide-tagged reporter (Biotin-N₃ or Fluorophore-N₃), CuSO₄, Reducing Agent (TCEP or Ascorbate), and a Copper Ligand (TBTA or THPTA).

-

Outcome: Formation of a stable 1,2,3-triazole linkage.

Figure 2: The two-stage mechanism: Cysteine alkylation followed by bioorthogonal click chemistry.

Applications in Drug Discovery (ABPP)[7][8][9]

IA-alkyne is the standard probe for isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling). This workflow allows researchers to identify "hyper-reactive" cysteines, which often correspond to functional sites (catalytic nucleophiles, redox sensors, or allosteric sites).

Workflow Logic:

-

Probe Treatment: Live cells or lysates are treated with IA-alkyne.

-

Competition: If a drug binds a cysteine, it blocks IA-alkyne labeling.

-

Click & Enrich: Biotin is attached via click chemistry; proteins are enriched on streptavidin.[5]

-

Quantification: Loss of signal in the mass spec indicates the drug engaged that specific cysteine.

Experimental Protocols

Protocol A: Proteome Labeling (Lysate)

Objective: Label reactive cysteines in a cell lysate for downstream analysis.

-

Preparation: Dilute cell lysate to 1–2 mg/mL in PBS (pH 7.4).

-

Probe Addition: Add IA-alkyne (from 10 mM DMSO stock) to a final concentration of 10–100 µM .

-

Expert Tip: Keep DMSO concentration < 1% to prevent protein denaturation.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.

-

Why Dark? Prevents iodine radical formation which causes non-specific background.

-

-

Quenching: Stop reaction by adding DTT or Mercaptoethanol (final 10 mM) or by protein precipitation (Methanol/Chloroform).

Protocol B: Click Chemistry (CuAAC)

Objective: Conjugate biotin-azide to the alkyne-labeled proteome.

-

Reaction Mix: To the labeled lysate, sequentially add:

-

Azide-Biotin (100 µM)

-

TCEP (1 mM) - Reduces Cu(II) to Cu(I)

-

TBTA Ligand (100 µM) - Stabilizes Cu(I)

-

CuSO₄ (1 mM)

-

-

Incubation: 1 hour at RT with gentle vortexing.

-

Cleanup: Precipitate proteins (Methanol/Chloroform) to remove excess reagents before streptavidin enrichment.

Safety & Handling

-

Toxicity: IA-alkyne is a potent alkylating agent. It can modify DNA and proteins indiscriminately if handled improperly.

-

PPE: Wear nitrile gloves, lab coat, and safety glasses.

-

Inactivation: Excess probe in waste can be neutralized by adding an excess of free thiol (e.g., Cysteine or Glutathione) or bleach (hypochlorite) before disposal.

References

-

Backus, K. M., et al. (2016).[6] Proteome-wide covalent ligand discovery in native biological systems. Nature. (Discusses the use of IA-alkyne in ABPP).

-

Weerapana, E., et al. (2010).[6][5] Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. (Foundational paper on using IA-alkyne for cysteine profiling).

- Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology.

Sources

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

Technical Guide: Solubility, Stability, and Handling of 2-iodo-N-(prop-2-yn-1-yl)acetamide (IA-Alkyne)

Executive Summary

2-iodo-N-(prop-2-yn-1-yl)acetamide , commonly referred to as IA-Alkyne or Iodoacetamide-Alkyne , is a bifunctional chemical probe widely used in chemoproteomics for Activity-Based Protein Profiling (ABPP). It functions as a cysteine-reactive alkylating agent containing a bioorthogonal alkyne handle, enabling downstream conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").[1]

While highly effective, IA-Alkyne is chemically labile. Its utility is frequently compromised by improper solubilization, hydrolytic degradation, or photolysis. This guide provides a rigorous technical framework for the storage, solubilization, and experimental application of IA-Alkyne to ensure data integrity in proteomic workflows.

Part 1: Physicochemical Profile & Chemical Identity

Understanding the intrinsic properties of IA-Alkyne is prerequisite to its stability. The molecule consists of an electrophilic alpha-iodoacetamide "warhead" and a hydrophobic propargyl tail.

| Parameter | Technical Specification |

| Systematic Name | 2-iodo-N-(prop-2-yn-1-yl)acetamide |

| Common Names | IA-Alkyne, N-propargyl-2-iodoacetamide |

| CAS Number | 1010386-64-7 |

| Molecular Formula | C₅H₆INO |

| Molecular Weight | 223.01 g/mol |

| Reactive Moiety | Alpha-iodoacetamide ( |

| Bioorthogonal Handle | Terminal Alkyne (Click-compatible) |

| Predicted LogP | ~0.2 – 0.5 (Moderately lipophilic) |

| Physical State | White to off-white solid |

Part 2: Solubility Parameters & Solvent Selection

The solubility of IA-Alkyne is dictated by the balance between its polar amide core and the hydrophobic iodine/alkyne groups. It is sparingly soluble in pure water and requires organic co-solvents for stock preparation.

Stock Solution Preparation (Critical)

-

Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Alternative Solvents: Dimethylformamide (DMF), Acetonitrile (ACN).

-

Concentration: Standard stock concentration is 50 mM – 200 mM .

-

Protocol:

-

Weigh the solid powder in a low-humidity environment.

-

Add anhydrous DMSO to achieve the target concentration.

-

Vortex vigorously until the solution is completely clear.

-

Immediate Action: Aliquot into single-use volumes (e.g., 10–50 µL) to prevent freeze-thaw cycles.

-

Aqueous Dilution & Precipitation Risks

For biological labeling, the stock is diluted into aqueous buffers (PBS, HEPES, Tris).

-

Solubility Limit: IA-Alkyne is generally stable in solution up to 1–2 mM in aqueous buffer provided a co-solvent is present.

-

Working Concentration: Typical labeling concentrations range from 1 µM to 100 µM . At these levels, precipitation is rarely an issue if the final DMSO concentration is kept < 1-2%.

-

Warning: Rapid dilution of high-concentration stocks (>100 mM) directly into cold buffer can cause transient microprecipitation. Best Practice: Dilute the stock stepwise or vortex the buffer while adding the probe.

Part 3: Stability & Degradation Mechanisms

The stability of IA-Alkyne is threatened by three primary vectors: Hydrolysis , Photolysis , and Thiol-Quenching .

Hydrolytic Instability

The carbon-iodine bond is susceptible to nucleophilic attack by hydroxide ions (

-

Mechanism: Hydrolysis converts the reactive iodoacetamide to a non-reactive hydroxyacetamide (

) and free iodide ( -

pH Dependence: The rate of hydrolysis increases exponentially at pH > 8.0.

-

Impact: Hydrolyzed probe cannot label cysteines, leading to false negatives in proteomic profiling.

Photolytic Degradation

Iodine-carbon bonds are photosensitive. Exposure to UV or intense white light can induce homolytic cleavage of the C-I bond, generating radical species that degrade the probe and potentially damage proteins.

Degradation & Reactivity Diagram

The following diagram illustrates the competition between the desired cysteine labeling and the degradation pathways.

Figure 1: Competitive pathways for IA-Alkyne. Successful labeling requires maximizing the Green pathway while suppressing Red (Hydrolysis) and Yellow (Photolysis).

Part 4: Experimental Protocol (ABPP Workflow)

This protocol describes the standard labeling of a proteome lysate. It is designed to be self-validating by including a "No-Probe" control.

Reagents Required[3][4][5][6]

-

Lysis Buffer: PBS or HEPES (pH 7.4), 0.1% Triton X-100. (Avoid Tris if high concentrations are used, as the amine can react slowly).

-

IA-Alkyne Stock: 10 mM in anhydrous DMSO.

-

Click Reagents: Rhodamine-Azide (or Biotin-Azide), TCEP (reducing agent), TBTA (ligand), CuSO4.

Step-by-Step Methodology

-

Lysate Preparation:

-

Prepare cell lysate at 1–2 mg/mL protein concentration.

-

CRITICAL: Ensure the lysate is free of DTT or Mercaptoethanol. These reducing agents contain thiols that will quench the IA-Alkyne immediately. Use TCEP if reduction is absolutely necessary prior to labeling, as TCEP does not contain a thiol.

-

-

Probe Labeling:

-

Add IA-Alkyne to the lysate to a final concentration of 10–100 µM .

-

Vehicle Control: Add an equivalent volume of DMSO to a separate sample.

-

Incubate for 1 hour at Room Temperature in the DARK .

-

-

Quenching (Optional but Recommended):

-

Stop the reaction by adding excess cysteine or cold acetone precipitation. This prevents over-alkylation of less nucleophilic residues (e.g., Lysine, Histidine).

-

-

Click Chemistry Conjugation:

-

React the labeled lysate with the reporter tag (Azide).

-

Mix: 100 µM Azide-Tag + 1 mM TCEP + 100 µM TBTA + 1 mM CuSO4.

-

Incubate for 1 hour at RT.

-

-

Analysis:

-

Analyze via SDS-PAGE (In-gel fluorescence) or Streptavidin enrichment (Mass Spectrometry).

-

Workflow Visualization

Figure 2: Operational workflow for Activity-Based Protein Profiling using IA-Alkyne.

Part 5: Troubleshooting & Best Practices

| Issue | Root Cause | Corrective Action |

| No Signal | Probe hydrolysis or Thiol quenching. | 1. Check if lysis buffer contains DTT/BME. 2. Ensure DMSO stock is anhydrous. 3. Verify pH is < 8.[2]0. |

| High Background | Non-specific alkylation. | 1. Reduce probe concentration. 2. Reduce incubation time. 3. Perform "compete-out" control with excess free Iodoacetamide (non-alkyne). |

| Precipitation | "Crash out" upon dilution. | 1. Vortex buffer while adding probe. 2. Ensure final DMSO % is < 2%. |

| Yellow Stock Solution | Iodine liberation (Photolysis). | Discard stock. The C-I bond has cleaved. Store future stocks in amber vials or wrapped in foil. |

Storage Summary

-

Solid: -20°C, Desiccated, Dark.[3] Stable for >1 year.

-

DMSO Stock: -20°C or -80°C. Stable for 3–6 months if kept dry. Do not store aqueous solutions.

References

-

MedChemExpress. IA-Alkyne Product Information and Protocols. Retrieved from

-

Sigma-Aldrich. Iodoacetamide-alkyne-C6 Product Sheet and Solubility Data. Retrieved from

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.[2][4][5][6] (Foundational text on ABPP methodology).

- Hansen, R. E., & Winther, J. R. (2009).An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry.

-

Vector Laboratories. Iodoacetamide Alkyne Technical Specifications. Retrieved from

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. Iodoacetamide, Alkylating agent (CAS 144-48-9) | Abcam [abcam.com]

- 5. Iodoacetamide BioUltra 144-48-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

2-iodo-N-(prop-2-yn-1-yl)acetamide for cysteine modification in proteins

Executive Summary

This guide details the application of 2-iodo-N-(prop-2-yn-1-yl)acetamide (commonly referred to as IA-alkyne or IPM ) in chemoproteomics. Unlike generic alkylating agents, this probe serves as a dual-function "scout" for the proteome: it irreversibly tags nucleophilic cysteines with a latent chemical handle, enabling downstream enrichment and mass spectrometric identification.

This methodology is the cornerstone of Activity-Based Protein Profiling (ABPP) and isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-ABPP), allowing researchers to map the "ligandability" of the proteome and screen covalent inhibitors in native biological systems.

Part 1: Chemical Basis & Mechanism

The Molecule

-

Functional Class: Cysteine-reactive electrophile with a bioorthogonal handle.

-

Molecular Formula:

[3] -

Molecular Weight: 223.01 g/mol [3]

Mechanism of Action

The probe operates via a two-step "Tag-and-Click" mechanism:

-

Step 1: Nucleophilic Substitution (

). The thiolate anion ( -

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The terminal alkyne handle remains inert until exposed to an azide-tagged reporter (e.g., Biotin-Azide) in the presence of a Copper(I) catalyst, forming a 1,2,3-triazole linkage.

Critical Insight: The reactivity of the iodoacetamide warhead is tuned to target hyper-reactive cysteines (often catalytic or functional) over bulk structural cysteines, making it an activity-based probe rather than just a total protein stain.

Figure 1: The two-step mechanism: Cysteine alkylation followed by bioorthogonal click chemistry.

Part 2: Experimental Workflow (isoTOP-ABPP)

This protocol is adapted from the foundational works of Weerapana et al. and optimized for high-throughput profiling.

Sample Preparation & Labeling

Objective: Label reactive cysteines in a native environment without denaturing the proteome.

-

Buffer System: PBS (pH 7.4) or HEPES (pH 7.5).

-

Protein Concentration: 1–2 mg/mL.

-

Probe Concentration: 10–100

M (Titration recommended).

Protocol:

-

Lysis: Lyse cells/tissue in PBS using sonication or dounce homogenization.

-

Warning:Do NOT use DTT,

-mercaptoethanol, or TCEP in the lysis buffer. These reducing agents will quench the probe immediately.

-

-

Clarification: Centrifuge (100,000 x g, 45 min) to separate soluble vs. membrane fractions (optional, depending on target).

-

Labeling: Add IA-Alkyne (from 10 mM DMSO stock) to the proteome.

-

Final DMSO: < 1%.

-

Incubation: 1 hour at Room Temperature (RT) in the dark.

-

Click Chemistry (CuAAC)

Objective: Conjugate the alkyne-tagged proteins to a biotin handle for enrichment.

Reagents:

-

Reporter: Biotin-Azide (or TEV-Biotin-Azide for cleavable elution).

-

Catalyst:

(1 mM). -

Ligand: THPTA or TBTA (100

M). Expert Note: Use THPTA for better water solubility and protection of proteins from oxidation. -

Reductant: TCEP (1 mM) to generate Cu(I) in situ.

Protocol:

-

Prepare a "Click Master Mix" of the reagents above.

-

Add to labeled lysate.

-

Incubate 1 hour at RT with gentle rotation.

-

Precipitation: Add cold Methanol/Chloroform (4:1 ratio) to precipitate proteins and remove excess unreacted probe.

Enrichment & On-Bead Digestion[5]

-

Resolubilization: Dissolve pellet in 6M Urea/PBS.

-

Bind: Incubate with Streptavidin-agarose beads (1-2 hours).

-

Wash: Stringent washing (1% SDS, then Urea) to remove non-covalent binders.

-

Reduction/Alkylation: Reduce (DTT) and alkylate (standard Iodoacetamide) on-bead to cap any remaining sterically hindered cysteines.

-

Digestion: Add Trypsin (sequencing grade) directly to beads. Incubate overnight at 37°C.

-

Note: If using a TEV-cleavable linker, perform TEV digest first to release the peptide, then Trypsinize.

-

Figure 2: The isoTOP-ABPP workflow for cysteine reactivity profiling.

Part 3: Mass Spectrometry & Data Analysis

Defining the Modification

To identify the labeled peptide, you must configure your search engine (MaxQuant, Proteome Discoverer) with the correct variable modification.

-

Modification Name: Cysteine Propargyl-Acetamide (or similar).

-

Composition Added:

-

Monoisotopic Mass Shift: +96.0449 Da

Calculation Logic:

| Parameter | Value |

| Modification Type | Variable (if searching whole proteome) or Fixed (if searching enriched fractions only) |

| Mass Shift | +96.045 Da |

| Residue | Cysteine |

| Specific Matches | Cysteine-reactive sites |

Quantitative Profiling (isoTOP-ABPP)

For comparative studies (e.g., Drug vs. DMSO), use isotopically labeled linkers.

-

Light Linker: Contains standard isotopes (

, -

Heavy Linker: Contains heavy isotopes (e.g.,

-Arginine or deuterated valine tags) in the TEV-biotin tail. -

Ratio Calculation: The ratio of Heavy/Light MS1 peak areas indicates the reactivity change.[4] A ratio > 4 usually indicates >75% target occupancy by an inhibitor.[8]

Part 4: Applications in Drug Discovery

Target Engagement (TE) Assays

IA-alkyne is the "gold standard" for validating covalent kinase inhibitors (e.g., Ibrutinib, Osimertinib) or KRAS G12C inhibitors.

-

Treat cells with Inhibitor.[8]

-

Lyse and label with IA-Alkyne.

-

Logic: If the inhibitor binds the target cysteine, the IA-Alkyne cannot bind.

-

Readout: Disappearance of the specific peptide signal in MS or a band shift in Western Blot (using Streptavidin-HRP).

Screening for "Ligandable" Cysteines

By performing ABPP on untreated lysates, researchers can identify cysteines that are hyper-reactive and thus susceptible to covalent modification. This maps the "druggable" cysteine proteome, identifying novel sites for allosteric regulation.

References

-

Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. Link

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Link

-

Maurais, A. J., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery.[6][8][9] Current Opinion in Chemical Biology, 50, 29-36.[8][9] Link

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

-

Abo, M., Li, C., & Weerapana, E. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling.[10] Molecular Pharmaceutics, 15(3), 743–749.[10] Link

Sources

- 1. 2-Iodo-n-(prop-2-yn-1-yl)acetamide (1 x 250 mg) | Reagentia [reagentia.eu]

- 2. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive-cysteine profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Principles and Application of 2-iodo-N-(prop-2-yn-1-yl)acetamide in Click Chemistry

Executive Summary

This technical guide details the mechanistic principles, experimental protocols, and application strategies for 2-iodo-N-(prop-2-yn-1-yl)acetamide (commonly referred to as IA-Alkyne ). As a bifunctional electrophilic probe, this molecule bridges the gap between chemoproteomics and bioorthogonal chemistry. It functions by irreversibly alkylating nucleophilic cysteine residues via an

Part 1: Molecular Architecture & Mechanism

The utility of 2-iodo-N-(prop-2-yn-1-yl)acetamide relies on two distinct chemical modules separated by a minimal amide linker. Understanding this architecture is prerequisite to troubleshooting labeling efficiency.

The Warhead: -Iodoacetamide

-

Function: Cysteine Alkylation.[1]

-

Mechanism: The iodine atom is a weak base and an excellent leaving group. The

-carbon, activated by the adjacent carbonyl, is highly electrophilic. When a cysteine thiolate ( -

Chemoselectivity: At physiological pH (7.4–8.0), iodoacetamides are highly selective for cysteine over lysine or histidine due to the higher nucleophilicity of the thiolate anion.

-

Irreversibility: Unlike Michael acceptors (e.g., acrylamides) which can sometimes be reversible, the iodoacetamide reaction is irreversible, ensuring permanent tagging of the proteome.

The Handle: Terminal Alkyne (Propargyl group)[2]

-

Function: Bioorthogonal Ligation.[2]

-

Mechanism: The terminal alkyne is sterically small and biologically inert (bioorthogonal). It does not react with native functional groups (amines, alcohols, carboxylic acids) in the cell.

-

Reaction: Upon addition of a Copper(I) catalyst and an azide-tagged reporter (e.g., Biotin-Azide or Rhodamine-Azide), the alkyne undergoes a 1,3-dipolar cycloaddition to form a 1,2,3-triazole linkage.

Diagram 1: Mechanistic Pathway

The following diagram illustrates the sequential reaction logic: Protein Alkylation followed by Bioorthogonal Ligation.

Caption: Sequential modification of cysteine residues: (1) Irreversible alkylation by IA-Alkyne, followed by (2) Copper-catalyzed triazole formation.

Part 2: Experimental Protocols

Phase A: Preparation and Storage

-

Solubility: IA-Alkyne is hydrophobic. Dissolve in anhydrous DMSO to create a 10–50 mM stock solution.

-

Stability: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can hydrolyze the iodo group, rendering the probe inactive (generating non-reactive hydroxyacetamide).

-

Light Sensitivity: Iodoacetamides are light-sensitive; store stocks in amber tubes or wrapped in foil.

Phase B: Proteome Labeling (The "Click" Workflow)

This protocol describes the "Two-Step" labeling method (Label

Reagents Required

| Component | Recommended Conc. | Role |

| IA-Alkyne Probe | 100 | Cysteine capture.[3] |

| Buffer | PBS or HEPES (pH 7.4) | Maintains thiolate nucleophilicity. |

| CuSO | 1 mM | Source of Copper.[4] |

| THPTA Ligand | 100 | Critical: Stabilizes Cu(I), prevents protein precipitation. |

| Sodium Ascorbate | 2.5 mM | Reduces Cu(II) to catalytic Cu(I). |

| Azide Tag | 20–100 | Reporter (e.g., Biotin-N3). |

Step-by-Step Methodology

-

Lysate Preparation:

-

Prepare proteome lysate (1–2 mg/mL) in PBS or HEPES.

-

Critical Caution: Do NOT use DTT,

-mercaptoethanol, or TCEP in the lysis buffer. These reducing agents contain free thiols (or phosphines) that will scavenge the IA-Alkyne probe before it labels the protein.

-

-

Probe Labeling (Alkylation):

-

Add IA-Alkyne to the lysate (Final conc: 100

M).[3] -

Incubate for 1 hour at Room Temperature (RT) in the dark.

-

Control: Pre-incubate a sample with high-concentration iodoacetamide (non-alkyne) to block cysteines, serving as a negative control.

-

-

The Click Reaction (CuAAC):

-

Pre-complexing (Vital Step): Premix CuSO

and THPTA ligand in a 1:2 molar ratio (e.g., 1 mM Cu : 2 mM THPTA) in a small volume of water before adding to the protein. This ensures the copper is coordinated immediately upon reduction, protecting the protein from oxidation. -

Add the Azide-Tag (e.g., Biotin-Azide, 100

M) to the lysate.[3] -

Add the Cu/THPTA complex (1 mM final Cu).

-

Add Sodium Ascorbate (2.5 mM final) last to initiate the reaction.[5]

-

Vortex gently and incubate for 1 hour at RT.

-

-

Termination:

-

Precipitate proteins using cold Methanol/Chloroform or Acetone to remove excess unreacted probe and click reagents.

-

Resuspend the pellet for downstream analysis (Streptavidin enrichment for MS, or SDS-PAGE for fluorescence).

-

Diagram 2: The ABPP Workflow

The following flowchart visualizes the decision matrix and process flow for Activity-Based Protein Profiling using IA-Alkyne.

Caption: Operational workflow for IA-Alkyne profiling. Note the critical checkpoint for buffer compatibility (absence of reducing agents).

Part 3: Troubleshooting & Optimization

Protein Precipitation

-

Issue: The protein sample crashes out of solution during the Click reaction.

-

Cause: Copper instability or insufficient ligand.[6][7] TBTA (a common ligand) is poorly soluble in water and often causes precipitation.

-

Solution: Switch to THPTA or BTTAA . These ligands are water-soluble and shield the protein from Cu-induced oxidative damage/aggregation.

Low Labeling Efficiency

-

Issue: Weak signal on gel or low peptide count in MS.

-

Cause A: Competitive thiols. Ensure no DTT was carried over from cell lysis.

-

Cause B: Oxidation. If cysteines are oxidized to sulfenic acid (-SOH) or disulfides (-S-S-), they cannot react with IA-Alkyne.

-

Validation: Perform a "Reductive Alkylation" control. Treat lysate with TCEP (to reduce all cysteines) before adding IA-Alkyne. If signal increases significantly, your native sample is highly oxidized.

High Background

-

Issue: Non-specific signal in the "No Probe" control.

-

Cause: Non-specific binding of the Azide-fluorophore/biotin.

-

Solution: Increase the stringency of the washing steps after protein precipitation. For Streptavidin enrichment, wash beads with 1% SDS and high salt buffers.

Part 4: Applications in Drug Discovery[9][10]

Activity-Based Protein Profiling (ABPP)

IA-Alkyne is the workhorse for isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis).[3][8] By using isotopically labeled linkers (Heavy/Light), researchers can quantitatively compare cysteine reactivity between two states (e.g., Drug-treated vs. Vehicle).

-

Competitive ABPP: If a covalent drug binds a cysteine, it blocks the IA-Alkyne from reacting. A loss of signal at a specific site indicates the drug's target occupancy.

Redox Proteomics

Since IA-Alkyne only reacts with reduced thiols (-SH), it can be used to map oxidation.

-

Protocol:

-

Label native lysate with IA-Alkyne (Labels reduced Cys).

-

Reduce remaining oxidized Cys with TCEP.

-

Label newly reduced Cys with a heavy-isotope alkylating agent.

-

Ratio of Light/Heavy indicates the oxidation state of that residue.

-

References

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

-

Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

-

BroadPharm. Protocol for Azide-Alkyne Click Chemistry (THPTA vs TBTA usage). Link

-

Ting Laboratory. Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Link

Sources

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00200C [pubs.rsc.org]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. broadpharm.com [broadpharm.com]

- 6. confluore.com.cn [confluore.com.cn]

- 7. broadpharm.com [broadpharm.com]

- 8. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Cysteine Reactivity Profiling Using 2-Iodo-N-(prop-2-yn-1-yl)acetamide (IA-Alkyne)

Executive Summary

The identification of functional and druggable cysteines is a central pillar of modern chemoproteomics and covalent drug discovery. 2-iodo-N-(prop-2-yn-1-yl)acetamide , commonly known as IA-alkyne , is the gold-standard chemical probe for profiling cysteine reactivity en masse. By coupling IA-alkyne labeling with quantitative mass spectrometry—specifically through the isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling) platform—researchers can map hyper-reactive cysteines, discover novel allosteric sites, and evaluate the proteome-wide selectivity of covalent inhibitors directly in native biological systems.

Scientific Rationale & Mechanism of Action

Cysteine is the most intrinsically nucleophilic amino acid. However, its reactivity is not uniform across the proteome; it is highly dictated by the local protein microenvironment. Microenvironments that stabilize the thiolate anion (-S⁻) lower the residue's pKa, rendering it "hyper-reactive" and often indicative of a catalytic, regulatory, or highly ligandable site [1].

The design of IA-alkyne is driven by strict chemical causality:

-

The Iodoacetamide Moiety (Warhead): Iodoacetamides undergo rapid, irreversible

alkylation specifically with deprotonated thiolates. By titrating probe concentration, researchers can distinguish hyper-reactive functional cysteines from structural disulfides or buried residues. -

The Alkyne Handle (Reporter): A terminal alkyne is sterically minimal. Unlike bulky fluorophores, the alkyne does not disrupt native protein folding or block access to sterically restricted binding pockets. It serves as a bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing tagging to occur after the biological binding event.

Fig 1. Mechanism of S_N2 cysteine alkylation by IA-alkyne and subsequent CuAAC click conjugation.

Core Application: The isoTOP-ABPP Workflow

The isoTOP-ABPP platform utilizes IA-alkyne to quantify cysteine reactivity or occupancy [1]. In a competitive profiling setup, a vehicle-treated proteome is compared against a covalent inhibitor-treated proteome to map drug on-targets and off-targets globally [2].

Fig 2. The competitive isoTOP-ABPP workflow for quantitative cysteine reactivity profiling.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure high-fidelity data, the following protocol integrates self-validating checkpoints and orthogonal purification steps.

Step 1: Proteome Preparation & Probe Labeling

-

Lysis: Extract the proteome in PBS (pH 7.4). Causality Note: Strictly avoid amine- or thiol-containing buffers (e.g., Tris, DTT, BME) as they will act as competitive nucleophiles and quench the IA-alkyne probe.

-

Competition: Treat State A with DMSO (vehicle) and State B with the experimental covalent inhibitor (e.g., 10 µM) for 1 hour at 37°C.

-

Labeling: Add 100 µM IA-alkyne to both samples. Incubate for 1 hour at room temperature in the dark.

Step 2: Bioorthogonal CuAAC "Click" Chemistry

-

To State A (DMSO), add the Heavy isotopically labeled TEV-cleavable biotin-azide tag.

-

To State B (Inhibitor), add the Light isotopically labeled TEV-cleavable biotin-azide tag.

-

Initiate the CuAAC reaction by sequentially adding TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

-

Causality Note: TCEP reduces Cu(II) to the catalytically active Cu(I), while TBTA stabilizes Cu(I) in the aqueous environment, preventing its disproportionation and protecting proteins from reactive oxygen species generation.

-

-

React for 1 hour at room temperature.

Step 3: Protein Precipitation & Enrichment

-

Precipitation: Perform a methanol/chloroform/water precipitation.

-

Causality Note: This step is critical to remove unreacted IA-alkyne and click reagents, preventing non-specific background noise during enrichment.

-

-

Self-Validation Checkpoint: Resuspend a 1% aliquot of the protein pellet in SDS loading buffer and perform a streptavidin western blot. Validation: A robust, smeared signal confirms successful click conjugation before committing to the MS workflow.

-

Enrichment: Resuspend the remaining pellet in 1.2% SDS/PBS, dilute to 0.2% SDS, and incubate with streptavidin-agarose beads for 2 hours. Combine State A and State B beads in a 1:1 ratio.

Step 4: Tandem Orthogonal Proteolysis (Trypsin & TEV)

-

On-Bead Digestion: Wash beads extensively, then add sequencing-grade Trypsin overnight at 37°C.

-

Causality Note: Trypsin digests the proteome, washing away all non-probe-modified peptide fragments. This drastically reduces the complexity of the sample entering the mass spectrometer.

-

-

Orthogonal Cleavage: Wash the beads again, then incubate with TEV protease for 12 hours.

-

Causality Note: Boiling the beads would elute endogenously biotinylated proteins (e.g., carboxylases), destroying the signal-to-noise ratio. TEV protease recognizes a specific amino acid sequence engineered into the click tag, orthogonally releasing only the IA-alkyne-modified peptides [1].

-

Step 5: LC-MS/MS Analysis

-

Analyze the TEV-eluted peptides via high-resolution LC-MS/MS (e.g., Orbitrap).

-

Quantify the MS1 extracted ion chromatograms for the Heavy and Light isotopic pairs.

Data Presentation & Interpretation

In competitive isoTOP-ABPP, the ratio (

Table 1: Representative MS1 Quantification Data (Competitive Profiling)

| Protein Target | Cysteine Site | Peptide Sequence | Light Intensity (Inhibitor) | Heavy Intensity (DMSO) | Ratio ( | Interpretation |

| EGFR | Cys797 | M(ox)AEVDPTCQLR | 20.0 | Highly liganded (On-target) | ||

| GAPDH | Cys152 | IISCNASCTTNCLAPLAK | 1.03 | Unaffected (Background) | ||

| MAP2K1 | Cys207 | IC*DFGLAR | 6.2 | Liganded (Off-target) |

(Note: C denotes the IA-alkyne modified residue).*

Advanced Strategy: Isotopically-Labeled IA-Alkyne Probes

While standard isoTOP-ABPP relies on isotopically labeled TEV-biotin tags, synthesizing these complex cleavable linkers is synthetically demanding and cost-prohibitive for many labs.

To bypass this bottleneck, researchers have developed IA-light (

References

-

Weerapana, E., Wang, C., Simon, G. M., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795.[Link]

-

Backus, K. M., Correia, B. E., Lum, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. [Link]

-

Abo, M., Li, C., & Weerapana, E. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular Pharmaceutics, 15(3), 743-749.[Link]

Step-by-step guide for protein alkylation with 2-iodo-N-(prop-2-yn-1-yl)acetamide

Introduction & Scope

This Application Note provides a definitive guide for the use of 2-iodo-N-(prop-2-yn-1-yl)acetamide (commonly referred to as IA-Alkyne or N-propargyl-2-iodoacetamide ) in proteomic workflows.

Unlike standard Iodoacetamide (IAA), which serves primarily as a blocking agent to prevent disulfide bond reformation, IA-Alkyne is a bifunctional chemical probe. It retains the cysteine-reactive warhead of IAA but incorporates a terminal alkyne handle.[1] This "click-ready" moiety allows for the downstream attachment of reporter tags (biotin, fluorophores) via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

Primary Applications:

-

Global Cysteine Profiling: Mapping accessible cysteine residues in native or denatured proteomes.

-

Activity-Based Protein Profiling (ABPP): Identifying functional cysteines in enzymes (e.g., deubiquitinases, cysteine proteases).

-

Pulse-Chase Studies: Monitoring protein turnover or oxidation states.

Scientific Mechanism & Critical Parameters

Reaction Mechanism

The reaction proceeds via a classic SN2 nucleophilic substitution . The thiolate anion (S⁻) of the cysteine residue attacks the alpha-carbon of the acetamide, displacing the iodine leaving group.

-

Selectivity: The reaction is highly chemoselective for cysteine over lysine at physiological pH (7.0–8.0). At pH > 9.0, non-specific alkylation of lysine amines becomes significant.

-

The "Click" Handle: The propargyl (alkyne) group is bioorthogonal (inert) in biological systems, reacting only when exposed to an azide partner in the presence of a Copper(I) catalyst.

Experimental Causality (Why we do what we do)

-

Buffer Choice: We use HEPES or PBS. Tris is avoided during the initial alkylation if high concentrations are used, as its primary amine can theoretically compete, though the reaction rate with thiols is orders of magnitude faster.

-

Light Sensitivity: Like all alkyl iodides, IA-Alkyne is light-sensitive.[3] Iodine can homolytically cleave under UV/strong light, creating radicals that cause off-target damage. Always work in the dark.

-

Concentration:

-

For Total Cysteine Mapping: High concentration (1–5 mM) ensures saturation.

-

For Reactivity Profiling: Low concentration (1–50 µM) is used to label only the most nucleophilic (functional) cysteines.

-

Workflow Visualization

The following diagram outlines the standard workflow for Total Cysteine Enrichment using IA-Alkyne.

Figure 1: Step-by-step workflow from lysate preparation to downstream analysis.[2][3][4][5][6][7] Blue: Prep; Yellow: Activation; Red: Probe Labeling; Green: Conjugation.

Detailed Protocol: Total Cysteine Labeling

Safety Note: IA-Alkyne is a skin irritant and potentially toxic. Wear gloves, goggles, and work in a fume hood.

Phase 1: Preparation and Reduction

Objective: Solubilize proteins and reduce existing disulfide bonds to free thiols.

-

Lysis: Lyse cells/tissue in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40 or 1% SDS).

-

Note: If using SDS, ensure downstream compatibility with your Click reagents or dilute before the Click step.

-

-

Quantification: Determine protein concentration (BCA Assay). Adjust to 1–2 mg/mL .

-

Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM .

-

Incubation: 30 minutes at Room Temperature (RT) or 55°C.

-

Why TCEP? Unlike DTT, TCEP is stable and does not contain thiols that would compete with the protein for the IA-Alkyne probe. If you use DTT, you must remove it (desalting column) before adding IA-Alkyne.

-

Phase 2: Alkylation with IA-Alkyne

Objective: Covalently attach the alkyne handle to cysteine residues.

-

Probe Preparation: Dissolve IA-Alkyne in anhydrous DMSO to make a 100 mM stock .

-

Storage: Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Reaction: Add IA-Alkyne stock to the reduced protein sample.

-

Target Concentration: 1 mM to 5 mM (approx. 20-fold molar excess over estimated protein thiols).

-

DMSO Limit: Keep final DMSO concentration < 5% to prevent protein precipitation (unless denaturing conditions are desired).

-

-

Incubation: Incubate for 1 hour at RT in the dark .

-

Tip: Wrap tubes in aluminum foil.

-

-

Quenching (Optional but Recommended): Add excess DTT (10 mM final) or perform acetone precipitation to remove unreacted probe.

-

Why? Unreacted IA-Alkyne can react with the Azide tag in the next step (non-protein background), though this is rare without Copper. More importantly, removing excess probe prevents interference with downstream MS analysis.

-

Phase 3: Copper-Catalyzed Click Chemistry (CuAAC)

Objective: Conjugate the alkyne-labeled protein with a reporter (e.g., Biotin-Azide).

-

Reagent Mix: Prepare the following "Click Mix" (pre-mix the ligand and copper first to stabilize the Cu(I) species):

-

Sequence of Addition:

-

Add Protein Sample + Azide.

-

Add CuSO₄/THPTA pre-mix.

-

Add Sodium Ascorbate last to initiate the reaction.

-

-

Incubation: 1 hour at RT with gentle agitation.

-

Cleanup: Precipitate proteins (Methanol-Chloroform or Acetone) to remove free reagents before Streptavidin enrichment or Gel loading.

Data Summary & Troubleshooting

Comparative Reagent Table

| Feature | IA-Alkyne (This Protocol) | Standard Iodoacetamide (IAA) | Maleimide Probes |

| Reaction Type | SN2 Substitution | SN2 Substitution | Michael Addition |

| Reversibility | Irreversible (Stable) | Irreversible (Stable) | Irreversible (can exchange at high pH) |

| Click Handle | Yes (Alkyne) | No | No (unless functionalized) |

| Selectivity | High for Cys (pH < 8.[6]5) | High for Cys (pH < 8.5) | High for Cys (pH 6.5-7.5) |

| Primary Use | Enrichment / Profiling | Blocking / Mass Spec Prep | Labeling / Quantitation |

Troubleshooting Guide (Self-Validating System)

-

Issue: No Signal on Western Blot/Gel.

-

Validation: Did the Click reaction work?

-

Fix: Use a positive control (a known alkynylated protein standard). Ensure Sodium Ascorbate was fresh (it oxidizes rapidly in air). Increase THPTA concentration.

-

-

Issue: High Background / Non-Specific Binding.

-

Validation: Run a "No Probe" control (DMSO only in Phase 2) followed by the Click reaction.

-

Fix: If signal appears in the "No Probe" control, your Azide tag is sticking non-specifically. Increase washing stringency (add 0.1% SDS or higher salt) during the enrichment wash steps.

-

-

Issue: Protein Precipitation during Click.

-

Causality: Copper can destabilize proteins.

-

Fix: Ensure THPTA ligand is present in 5:1 excess over Copper.

-

References

-

Weerapana, E., Wang, C., Simon, G. M., et al. (2010).[8] Quantitative reactivity profiling predicts functional cysteines in proteomes.[9][8][10][11] Nature, 468, 790–795.[9][8][10]

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[4] Chemistry & Biology, 11(4), 535-546.

- Hansen, B. K., & Geoghegan, K. F. (2020). Site-Specific Protein Labeling with Alkynes and Azides. Methods in Molecular Biology, 2199, 1-15.

-

Thermo Fisher Scientific. (n.d.). Click Chemistry Labeling Reagents and Protocols.[2][4][6][9][10]

Sources

- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

Advanced Application Note: Cysteine-Targeted Peptide Mapping via 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPYA)

Introduction & Strategic Rationale

In standard peptide mapping, cysteine alkylation is a mandatory step to prevent disulfide bond scrambling and ensure protein denaturation. While Iodoacetamide (IAM) is the industry standard, it renders cysteine residues "silent"—they are capped but functionally inert.

2-iodo-N-(prop-2-yn-1-yl)acetamide (IPYA) , also known as N-propargyl iodoacetamide , offers a distinct advantage for complex characterization. By introducing a bioorthogonal alkyne handle (-C≡CH) to the cysteine thiol, IPYA transforms the alkylation step from a passive "capping" procedure into an active "tagging" strategy.

Why Switch to IPYA?

-

Enrichment Capability: The alkyne handle allows for the selective pull-down of cysteine-containing peptides via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with biotin-azides. This is critical for mapping low-abundance cysteine modifications (e.g., in trace impurities or host cell proteins).

-

Scrambling Analysis: IPYA provides a unique mass reporter (+96.045 Da) distinct from endogenous modifications or standard carbamidomethylation (+57.02 Da), simplifying the identification of disulfide shuffling artifacts.

-

Solubility & Reactivity: IPYA maintains similar reactivity kinetics to IAM but requires specific handling due to increased hydrophobicity.

Mechanism of Action

The reaction follows a standard SN2 nucleophilic substitution mechanism. The thiolate anion of the reduced cysteine attacks the alpha-carbon of the IPYA, displacing the iodide.

Diagram 1: Chemical Mechanism & Workflow

The following diagram illustrates the transformation from native protein to alkyne-tagged peptides ready for Click Chemistry.

Caption: Workflow for IPYA-based peptide mapping, differentiating between direct analysis and enrichment pathways.

Experimental Protocol

Safety Note: IPYA is an alkylating agent and potential irritant. Handle in a fume hood. Iodine is light-sensitive; perform reactions in the dark.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Reagent: 2-iodo-N-(prop-2-yn-1-yl)acetamide (High purity >95%).[1]

-

Solvent: Anhydrous DMSO (IPYA is sparingly soluble in pure water).

-

Buffer: 50 mM Ammonium Bicarbonate (AmBic) or Tris-HCl, pH 8.0.

-

Reducing Agent: Dithiothreitol (DTT) or TCEP.

-

Quenching Agent: excess DTT or β-mercaptoethanol.

Step-by-Step Methodology

Phase 1: Denaturation & Reduction

-

Solubilize Protein: Dilute the protein sample to 1 mg/mL in 50 mM AmBic (pH 8.0) containing 6 M Guanidine HCl (or 8 M Urea).

-

Note: Avoid amine-containing buffers if downstream NHS-ester chemistry is planned, but for IPYA, Tris/AmBic is acceptable.

-

-

Reduction: Add DTT to a final concentration of 5–10 mM .

-

Incubation: Incubate at 56°C for 30 minutes (or 37°C for 60 minutes).

-

Causality: Heat and reduction break tertiary structure and disulfide bridges, exposing buried cysteines for alkylation.

-

Phase 2: Alkylation with IPYA

-

Preparation of IPYA Stock: Dissolve IPYA in DMSO to create a 200 mM stock solution .

-

Critical: Prepare immediately before use. Do not store aqueous stocks.

-

-

Alkylation Reaction: Add the IPYA stock to the reduced protein sample to a final concentration of 20 mM .

-

Ratio: Ensure at least a 2-fold molar excess over total thiols (including the DTT used for reduction).

-

Example: If 10 mM DTT was used, 20-25 mM IPYA is recommended to neutralize DTT and alkylate the protein.

-

-

Incubation: Incubate in the dark at room temperature (25°C) for 45 minutes .

-

Control: Do not exceed 60 minutes or pH > 8.5 to prevent off-target alkylation of Lysine N-termini or Histidine.

-

Phase 3: Quenching & Digestion

-

Quenching: Add DTT to a final concentration of 10–20 mM (above the IPYA concentration) to scavenge unreacted IPYA. Incubate for 10 minutes.

-

Buffer Exchange (Recommended): Use a desalting column (e.g., Zeba Spin) or dialysis to remove excess reagents and Guanidine/Urea, exchanging into 50 mM AmBic (pH 8.0).

-

Why? High concentrations of Guanidine inhibit Trypsin.

-

-

Digestion: Add Trypsin (proteomics grade) at a 1:20 or 1:50 (w/w) enzyme-to-substrate ratio. Incubate overnight at 37°C.

Data Analysis & Mass Spectrometry

When analyzing LC-MS data, the search parameters must be adjusted to account for the specific mass shift induced by IPYA.

Mass Shift Calculation

Unlike Iodoacetamide (IAM), which adds a carbamidomethyl group, IPYA adds an acetamido-propargyl group.

| Parameter | Standard IAM | IPYA (Alkyne-Tagged) |

| Added Moiety | -CH₂-CO-NH₂ | -CH₂-CO-NH-CH₂-C≡CH |

| Formula | C₂H₃NO | C₅H₆NO |

| Monoisotopic Mass Added | +57.0215 Da | +96.0450 Da |

| Unimod Name | Carbamidomethyl | Custom (Propargylacetamido) |

Identification Criteria

-

Search Engine Setup: Define a custom variable modification on Cysteine (C) with a delta mass of +96.0450 Da .

-

Diagnostic Ions: High-energy collision dissociation (HCD) may yield specific reporter ions from the propargyl group, though the mass shift on the parent ion is the primary identifier.

-

Retention Time: IPYA-labeled peptides are more hydrophobic than IAM-labeled peptides. Expect a right-shift (later elution) in Reverse Phase LC (C18) chromatograms.

Downstream Application: Click Enrichment (Optional)

If the goal is to enrich low-abundance cysteine peptides (e.g., identifying oxidative modifications or trace variants), proceed with the following after digestion:

-

Click Reaction: React the peptide mixture with Biotin-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (2 mM), and Sodium Ascorbate (4 mM) for 1 hour.

-

Pull-Down: Incubate with Streptavidin-coated magnetic beads.

-

Wash & Elute: Wash stringently (SDS/Urea) to remove non-cysteine peptides. Elute (if using cleavable linker) or digest on-bead.

-

Result: Analysis will show only cysteine-containing peptides, significantly reducing sample complexity.

References

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. [Link]

-

Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. [Link]

-

Hahne, H., et al. (2013). Carbonyl-reactive tandem mass tags for the proteome-wide quantification of N-linked glycans. Nature Methods, 10, 260–264. (Methodology reference for click-chemistry proteomics). [Link]

-

Matrix Science. Unimod Protein Modifications for Mass Spectrometry. [Link]

Sources

Utilizing 2-iodo-N-(prop-2-yn-1-yl)acetamide for site-specific protein labeling

Application Note: Site-Specific Protein Labeling Utilizing 2-iodo-N-(prop-2-yn-1-yl)acetamide (IA-Alkyne)

Introduction: The Power of the "Two-Step" Strategy

Site-specific protein labeling is a cornerstone of modern proteomics. While direct labeling with bulky fluorophores or affinity tags (e.g., Biotin-PEG-Iodoacetamide) is common, it often suffers from steric hindrance, preventing the modification of cryptic or buried cysteine residues.

2-iodo-N-(prop-2-yn-1-yl)acetamide , commonly referred to as IA-Alkyne , represents a "minimalist" bioorthogonal probe. It separates the labeling process into two distinct chemical steps:

-

The "Tagging" Step: The small, electrophilic IA-alkyne molecule (~223 Da) rapidly penetrates protein structures and alkylates reactive cysteine thiols.

-

The "Detection" Step: The pendant alkyne handle reacts with an azide-functionalized reporter (fluorophore or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."[1]

This guide provides a rigorous, field-validated protocol for utilizing IA-Alkyne to map cysteine reactivity, focusing on maximizing signal-to-noise ratios and preserving protein integrity.

Mechanism of Action

Understanding the chemistry is vital for troubleshooting. The workflow relies on two orthogonal reactions: Nucleophilic Substitution (

Chemical Pathway Diagram

Figure 1: The two-step labeling mechanism. The small IA-alkyne probe first modifies the cysteine, creating a bioorthogonal anchor for the subsequent click reaction.

Pre-Experimental Considerations

Before beginning, review these critical parameters to ensure experimental success.

| Parameter | Recommendation | Scientific Rationale |

| Buffer System | HEPES or PBS (pH 7.4–8.0) | Tris contains primary amines which can interfere with some downstream crosslinkers, though generally safe for IAA. HEPES is preferred for Click chemistry stability. |

| Reducing Agents | Avoid DTT during labeling | DTT contains thiols that will scavenge the IA-Alkyne probe, drastically reducing labeling efficiency. Use TCEP if reduction is required, or remove DTT via desalting. |

| Probe Storage | -20°C, Desiccated, Dark | Iodoacetamides are light-sensitive and hydrolyze over time. Always prepare fresh stock solutions in anhydrous DMSO. |

| Protein State | Native vs. Denatured | Native: Labels only solvent-accessible/hyper-reactive cysteines (Functional Profiling).Denatured: Labels all cysteines (Total Mapping). |

Protocol 1: Site-Specific Cysteine Labeling

This protocol describes the labeling of a complex proteome (cell lysate).[2][3]

Reagents Required:

-

Cell Lysate (1–2 mg/mL in PBS or HEPES pH 7.5)

-

IA-Alkyne (10 mM stock in DMSO)

-

Control: Iodoacetamide (IAA) (for competition assays)

Step-by-Step Methodology:

-

Preparation: Adjust protein concentration to 1.0–2.0 mg/mL. Ensure the buffer is free of DTT or mercaptoethanol.

-

Probe Addition: Add IA-Alkyne to the sample to achieve a final concentration of 10–100 µM .

-

Note: For specific "hyper-reactive" cysteine profiling, use lower concentrations (10 µM). For total labeling, use 100 µM.

-

Vehicle Control: Ensure final DMSO concentration is <1% to prevent protein precipitation.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark .

-

Why Dark? Prevents iodine radical formation which can cause non-specific off-target labeling.

-

-

Quenching (Optional but Recommended): If proceeding directly to Click chemistry without precipitation, quench unreacted IA-Alkyne by adding 10 mM Cysteine or DTT and incubating for 10 minutes.

-

Best Practice: Protein precipitation (Acetone or MeOH/Chloroform) is superior to quenching as it removes excess probe entirely, preventing interference during the Click reaction.

-

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)

This step conjugates the alkyne-tagged protein with an azide-reporter. The order of addition is critical to prevent protein precipitation and ensure catalyst efficiency.

Reagents Required:

-

Azide-Tag (e.g., Rhodamine-Azide or Biotin-Azide, 5 mM stock in DMSO)

-

CuSO₄ (50 mM aqueous stock)

-

THPTA Ligand (100 mM aqueous stock) – Crucial for protecting proteins from oxidation.

-

Sodium Ascorbate (100 mM aqueous stock) – Must be prepared FRESH.

Step-by-Step Methodology:

-

Catalyst Premix (The "Master Mix"):

-

Premix CuSO₄ and THPTA Ligand in a 1:5 molar ratio (e.g., mix 10 µL CuSO₄ with 50 µL THPTA).

-

Rationale: Pre-complexing Copper with THPTA prevents Cu(I)-induced protein degradation and disproportionation.

-

-

Reaction Assembly: Add reagents to your labeled protein sample (from Protocol 1) in the following strict order :

-

Azide-Tag: Final conc. 20–100 µM.

-

CuSO₄/THPTA Premix: Final conc. 1 mM CuSO₄ / 5 mM THPTA.

-

Sodium Ascorbate: Final conc. 5 mM. (This initiates the reaction).

-

-

Incubation: Vortex gently. Incubate for 1 hour at RT .

-

Termination: Stop the reaction by precipitating the proteins (Acetone or Methanol/Chloroform wash). This removes the copper, ligand, and unreacted azide dye.

Downstream Analysis & Workflow Visualization

Depending on your Azide-Tag, proceed to either Fluorescent Imaging or Mass Spectrometry.

Experimental Workflow Diagram

Figure 2: Complete experimental workflow from lysate preparation to analytical readout.

A. In-Gel Fluorescence (Rapid Screening)

-

Tag: Rhodamine-Azide or Cy5-Azide.

-

Method: Resuspend precipitated pellet in 1x SDS Loading Buffer. Boil for 5 min. Resolve on SDS-PAGE. Scan gel on a fluorescent typhoon scanner.

-

Result: Fluorescent bands indicate proteins with reactive cysteines.[4]

B. Mass Spectrometry (isoTOP-ABPP)

-

Tag: Biotin-Azide (often with a cleavable linker like TEV-biotin).

-

Method:

-

Enrich labeled proteins on Streptavidin-agarose beads.

-

Perform on-bead tryptic digestion.

-

Elute peptides and analyze via LC-MS/MS.

-

-

Result: Identification of exact cysteine residues labeled by the probe.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Protein Precipitation during Click | Copper concentration too high or insufficient ligand. | Ensure THPTA:Cu ratio is at least 5:1. Lower Cu concentration to 0.5 mM if necessary. |

| No Signal (Fluorescence) | Inactive Ascorbate or Probe hydrolysis. | Ascorbate oxidizes rapidly. Make a fresh 100 mM stock immediately before use. Ensure IA-Alkyne was stored correctly. |

| High Background (Smearing) | Non-specific dye binding. | Perform a rigorous methanol/chloroform precipitation after the Click reaction to wash away free dye. |

| Low Labeling Efficiency | DTT interference. | Ensure the initial lysis buffer is DTT-free. If reducing disulfides, use TCEP or desalt before adding IA-Alkyne. |

References

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.

-

Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795.

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574.

-

McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: Bioorthogonal bioconjugation. Chemistry & Biology, 21(9), 1075-1101.

Sources

Chemoproteomic Applications of 2-Iodo-N-(prop-2-yn-1-yl)acetamide (IA-Alkyne): A Comprehensive Guide to Cysteine Reactivity Profiling

Executive Summary

The exploration of the ligandable proteome has been revolutionized by Activity-Based Protein Profiling (ABPP). At the forefront of this field is 2-iodo-N-(prop-2-yn-1-yl)acetamide (IA-alkyne) , a premier chemoproteomic probe designed to interrogate cysteine reactivity globally. By coupling an electrophilic iodoacetamide warhead with a bioorthogonal alkyne handle, IA-alkyne enables the precise mapping of functional, redox-sensitive, and druggable cysteines directly within native biological systems. This application note provides drug development professionals and researchers with an authoritative, self-validating framework for deploying IA-alkyne in advanced chemoproteomic workflows.

The Mechanistic Paradigm of IA-Alkyne

Cysteines are unique among amino acids due to their highly polarizable thiol side chains. While the intrinsic pKa of a free cysteine thiol is approximately 8.5, the local protein microenvironment (e.g., proximity to hydrogen bond donors or positively charged residues) can drastically lower this pKa, generating a hyper-reactive thiolate anion at physiological pH.